Peruvoside

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le peruvoside est généralement extrait des graines ou des fruits de Cascabela thevetia par un processus de fermentation qui libère des glycosides à partir du matériel végétal . Les glycosides sont ensuite extraits et purifiés par chromatographie .

Méthodes de Production Industrielle : En milieu industriel, la préparation du this compound implique l'utilisation d'une source végétale grasse, comme les fruits ou les graines de Cascabela thevetia. L'étape de fermentation libère des glycosides, qui sont ensuite extraits et purifiés . Cette méthode garantit un rendement élevé en this compound.

Analyse Des Réactions Chimiques

Types de Réactions : Le peruvoside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et Conditions Courants :

Oxydation : Le this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : La réduction du this compound peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquant le this compound utilisent souvent des réactifs comme le méthylate de sodium ou l'éthylate de sodium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have identified peruvoside as a promising broad-spectrum antiviral agent. Research published in 2023 demonstrated that this compound triggers intracellular calcium flux, which is crucial for its antiviral activities against multiple positive-sense RNA viruses, including Enterovirus A71, Chikungunya virus, Zika virus, Dengue virus, and SARS-CoV-2. The compound operates through a mechanism involving the phosphorylation of GBF1 (Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1), leading to Golgi vesiculation and inhibition of viral replication .

Key Findings:

- Efficacy : In vitro studies showed that this compound reduced viral titres significantly in a dosage-dependent manner. For instance, at concentrations of 50 nmol/L and 100 nmol/L, it achieved reductions of 4-log10 units and complete viral clearance respectively .

- In Vivo Studies : In murine models, this compound demonstrated a 100% protective effect against lethal EV-A71 infections over 21 days post-treatment .

Anticancer Activity

This compound has also shown effectiveness as an anti-leukemia agent. Studies indicate that it induces apoptosis in primitive myeloid leukemia cells more effectively than other cardiac glycosides like Ouabain and Digitoxin. The compound's IC50 values suggest potent anti-proliferative effects on leukemia cell lines KG1a and K562 .

Case Study Insights:

- Cell Viability : this compound treatment resulted in significantly lower viable cell counts compared to controls, indicating its potential as a therapeutic agent with a favorable safety profile—showing minimal cytotoxicity toward normal blood cells .

- Mechanism of Action : The apoptosis induction is linked to its ability to activate specific signaling pathways that promote cell death in malignant cells while sparing normal cells .

Cardiac Applications

As a cardiac glycoside, this compound has been traditionally used in managing congestive heart failure. Its absorption characteristics are superior compared to other glycosides, with a wider therapeutic index and less risk of accumulation in the body upon repeated dosing .

Clinical Relevance:

- Therapeutic Index : this compound's action is comparable to that of digoxin but with fewer side effects, making it a viable option for patients requiring long-term treatment for heart conditions .

- Extraction and Formulation : Research indicates effective extraction methods for this compound from Thevetia neriifolia, enhancing its availability for therapeutic use .

Summary of Research Findings

The following table summarizes key research findings regarding the applications of this compound:

Mécanisme D'action

Peruvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels . This results in enhanced cardiac contractility, making it effective in treating heart failure . Additionally, this compound has been shown to induce apoptosis and autophagy through the MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR signaling pathways in cancer cells .

Comparaison Avec Des Composés Similaires

- Ouabain

- Digitoxin

- Lanatoside C

- Strophanthidin

Comparison: Peruvoside is unique among cardiac glycosides due to its relatively minor effect on heart rate and impulse conduction systems . It has shown greater effectiveness in inducing cell death in leukemia cells compared to ouabain and digitoxin . Additionally, this compound has demonstrated strong antiviral properties against a range of viruses, including SARS-CoV-2, which sets it apart from other cardiac glycosides .

Activité Biologique

Peruvoside, a cardiotonic glycoside derived from the plant Thevetia nerifolia, has garnered attention for its diverse biological activities, particularly in cancer therapy and antiviral applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast, lung, and liver cancers. The mechanisms underlying these effects include:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells. This was confirmed through DNA damage assays and cell cycle analysis .

- Inhibition of Key Signaling Pathways : The compound modulates critical signaling pathways involved in cancer progression:

The following table summarizes the effects of this compound on various cancer types:

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Cell cycle arrest, Wnt pathway inhibition | Significant reduction in proliferation rates |

| Lung Cancer | Src kinase inhibition | Suppressed invasion and migration abilities |

| Liver Cancer | Autophagy inhibition | Induced apoptosis in treated cells |

Antiviral Activity

This compound has been identified as a broad-spectrum antiviral agent , particularly effective against positive-sense RNA viruses. Research indicates that it triggers intracellular calcium flux, which is crucial for its antiviral efficacy. The compound's mechanism includes:

- Phosphorylation of Golgi-specific Factors : this compound treatment leads to the phosphorylation of GBF1, resulting in Golgi vesiculation essential for viral replication .

- Inhibition Across Virus Families : It has shown effectiveness against viruses from multiple families, including Picornaviridae and Flaviviridae .

Case Studies

- Lung Cancer Research : A study focused on non-small-cell lung carcinoma (NSCLC) revealed that this compound significantly suppressed tumor growth in vivo. The compound inhibited the phosphorylation of Src and EGFR pathways, demonstrating its potential as a therapeutic agent in resistant cancer types .

- Antiviral Efficacy : In vitro studies highlighted this compound's ability to inhibit viral replication across various RNA viruses. The compound's unique mechanism involving calcium signaling positions it as a potential candidate for further antiviral drug development .

Toxicological Considerations

Despite its therapeutic potential, this compound is associated with toxicity concerns when derived from natural sources like Thevetia nerifolia. Reports indicate that ingestion can lead to severe poisoning due to its glycosidic components . Understanding the dose-response relationship is critical for safely harnessing this compound's benefits while mitigating risks.

Propriétés

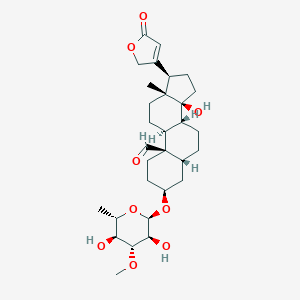

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTSPAGBAFCORP-HBUONDEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881388 | |

| Record name | Peruvosid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-87-2 | |

| Record name | Peruvoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannogenin thevetoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peruvoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peruvosid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERUVOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of peruvoside?

A1: this compound has the molecular formula C30H46O12 and a molecular weight of 586.67 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, mass spectrometry data for this compound and its trimethylsilyl derivatives are available. The mass spectra show characteristic fragment ions that provide insights into its structure. []

Q3: How does this compound exert its effects at the cellular level?

A3: this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. [] This inhibition disrupts the ion balance across the cell membrane, leading to downstream effects on various signaling pathways.

Q4: What are some of the key downstream effects of this compound's interaction with the Na+/K+ ATPase pump?

A4: Inhibition of the Na+/K+ ATPase pump by this compound triggers a cascade of events, including:

- Induction of anoikis: this compound sensitizes cancer cells to anoikis, a form of programmed cell death triggered by cell detachment from the extracellular matrix. []

- Activation of apoptotic pathways: this compound activates the mitochondrial pathway of caspase activation, leading to apoptosis in cancer cells. [, , ]

- Modulation of signaling pathways: this compound influences multiple signaling pathways implicated in cancer progression, including MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR. [, ]

Q5: Does this compound affect androgen receptor signaling?

A5: Yes, research shows that this compound effectively blocks androgen receptor-dependent gene expression in prostate cancer cells. It achieves this by promoting rapid androgen receptor degradation through the proteasome pathway. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: In vitro studies demonstrate the anticancer activity of this compound against various cancer cell lines, including:

Q7: Are there any in vivo studies supporting the anticancer potential of this compound?

A7: Yes, in vivo studies using mouse models have shown that this compound can inhibit tumor metastasis without significantly affecting the growth of primary subcutaneous tumors. []

Q8: Has this compound been evaluated in clinical trials for cancer treatment?

A8: While this compound shows promise as an anticancer agent in preclinical studies, it has not yet progressed to clinical trials for cancer treatment.

Q9: What is known about the pharmacokinetics of this compound?

A9: Pharmacokinetic studies in animals have investigated the absorption, distribution, metabolism, and excretion of this compound. The compound shows rapid absorption after oral administration, with peak blood levels achieved within 1 hour. []

Q10: What are the potential toxic effects of this compound?

A10: this compound, like other cardiac glycosides, can exhibit cardiotoxicity at high doses. [, , , ] It's crucial to note that the therapeutic window for its cardiotonic effects is narrow.

Q11: How do structural modifications of this compound influence its activity?

A11: Studies exploring the SAR of cardiac glycosides, including this compound, suggest that:

- The length of the sugar side chain attached to the steroid core can impact anticancer efficacy. []

- Specific functional groups on both the carbohydrate and steroid moieties influence the compound's potency and selectivity. []

- The presence or absence of hydroxyl groups at certain positions on the steroid nucleus can affect its interaction with the Na+/K+ ATPase pump and its overall activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.